[2-(2-Aminoethoxy)ethyl](propan-2-yl)amine
Overview
Description
2-(2-Aminoethoxy)ethylamine: is an organic compound with the molecular formula C₇H₁₈N₂O It is a derivative of ethylenediamine, featuring both an amino group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2-Aminoethoxy)ethylamine typically begins with commercially available starting materials such as ethylenediamine and isopropanol.
Reaction Steps:
Industrial Production Methods:
Industrial production methods for 2-(2-Aminoethoxy)ethylamine involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or amides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Amides, oxides.
Reduction: Simpler amine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: 2-(2-Aminoethoxy)ethylamine is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for research and diagnostic purposes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Industry:
Polymer Production: The compound is used as a monomer or co-monomer in the production of specialty polymers with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 2-(2-Aminoethoxy)ethylamine can act as an enzyme inhibitor, binding to active sites and preventing substrate access.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethylenediamine: A simpler diamine without the ether linkage.
Diethylenetriamine: Contains an additional amine group compared to 2-(2-Aminoethoxy)ethylamine.
N-(2-Hydroxyethyl)ethylenediamine: Similar structure but with a hydroxyl group instead of an isopropyl group.
Uniqueness:
Ether Linkage: The presence of an ether linkage in 2-(2-Aminoethoxy)ethylamine provides unique chemical properties, such as increased solubility and reactivity.
Isopropyl Group: The isopropyl group enhances the compound’s lipophilicity, making it more suitable for certain biological applications.
Properties
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-7(2)9-4-6-10-5-3-8/h7,9H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKZWCMEYFKGNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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